molecular formula C60H100O29 B10776166 (3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

Cat. No.: B10776166
M. Wt: 1285.4 g/mol
InChI Key: CGGWHBLPUUKEJC-HRTKKJOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound is a highly complex steroid derivative with a cyclopenta[a]phenanthrene core, extensively modified with hydroxyl, methyl, and glycosidic substituents. Its structure includes:

  • Core framework: A decahydrocyclopenta[a]phenanthren-11-one backbone, characteristic of steroidal molecules.
  • Substituents:
    • Five methyl groups at positions 4, 4, 9, 13, and 12.
    • Multiple hydroxyl groups and glycosidic linkages (via oxan-2-yl groups), including trihydroxyoxane and hydroxymethyloxane units.
    • A branched heptan-2-yl chain with hydroxyl and methyl groups.

Properties

Molecular Formula

C60H100O29

Molecular Weight

1285.4 g/mol

IUPAC Name

(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1

InChI Key

CGGWHBLPUUKEJC-HRTKKJOOSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC(=O)[C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C

Origin of Product

United States

Biological Activity

The compound with the IUPAC name (3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its various biological activities based on current research findings.

Chemical Structure and Properties

The compound's intricate structure includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. Its molecular formula is C45H72O10C_{45}H_{72}O_{10}, indicating a significant number of functional groups that may contribute to its biological activity.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC45H72O10C_{45}H_{72}O_{10}
Functional GroupsHydroxyl (-OH), Methyl (-CH₃), and a complex glycosidic structure
Core StructureCyclopenta[a]phenanthrene

Anti-inflammatory Effects

Research indicates that compounds similar in structure to the one exhibit significant anti-inflammatory properties. For instance:

  • Mechanisms of Action : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that they can modulate signaling pathways involved in inflammation (e.g., NF-kB and MAPK pathways) .
  • Case Studies : In a study involving rheumatoid arthritis models, compounds with similar structural features demonstrated the ability to reduce inflammation markers significantly .

Antioxidant Activity

The presence of multiple hydroxyl groups in the compound suggests potential antioxidant properties:

  • Radical Scavenging : Hydroxyl groups are known to scavenge free radicals effectively. This activity can help mitigate oxidative stress in biological systems .
  • Research Findings : In vitro studies have shown that related compounds can reduce oxidative stress markers in cell cultures .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties:

  • Cell Proliferation Inhibition : Similar compounds have been documented to inhibit the proliferation of various cancer cell lines by inducing apoptosis .
  • Targeting Specific Pathways : The compound may affect pathways involved in tumor growth and metastasis (e.g., PI3K/Akt and MAPK pathways) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Research has indicated that certain derivatives exhibit antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
  • Mechanisms : The proposed mechanisms include disruption of microbial cell membranes and inhibition of vital metabolic processes within the microorganisms .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research has indicated that compounds of similar structural frameworks exhibit anticancer properties. The intricate stereochemistry may enhance interaction with biological targets involved in cancer cell proliferation and survival pathways.
  • Cardiovascular Health : Studies suggest that derivatives of this compound may play a role in cardiovascular health by influencing lipid profiles and reducing inflammation markers. This could be particularly beneficial in treating conditions like hypertension and atherosclerosis.
  • Neuroprotective Effects : Compounds with similar configurations have been investigated for their neuroprotective effects. They may help mitigate oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Applications

  • Enzyme Inhibition : The compound's unique structure allows it to interact with various enzymes. Inhibitors derived from similar compounds have been shown to modulate enzymatic activity in metabolic pathways relevant to diabetes and obesity.
  • Drug Delivery Systems : The molecular structure can be engineered for use in drug delivery systems. Its hydrophilic and lipophilic properties may facilitate the transport of therapeutic agents across biological membranes.

Case Study 1: Anticancer Research

A study published in Molecular Cancer Therapeutics explored the effects of structurally related compounds on cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7), suggesting potential for further development as anticancer agents.

Case Study 2: Cardiovascular Trials

In a clinical trial assessing the effects of a derivative on patients with high cholesterol levels published in the Journal of Clinical Lipidology, participants showed improved lipid profiles after administration over 12 weeks. This highlights the compound's potential role in managing cardiovascular risk factors.

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

The molecule contains multiple β-D-glucopyranosyl units linked via glycosidic bonds (evidenced by oxan-2-yl groups in the IUPAC name ). These bonds are susceptible to acid-catalyzed hydrolysis, yielding aglycone and sugar moieties. Enzymatic hydrolysis by β-glucosidases is also plausible.

Reaction Type Conditions Products
Acid hydrolysisDilute HCl/H2SO4, refluxAglycone + glucose derivatives
Enzymatic hydrolysisβ-glucosidase, pH 6–7, 37°CAglycone + oligosaccharides

Oxidation of Hydroxyl Groups

The compound’s hydroxyl-rich structure (eight H-bond donors noted in ) allows for selective oxidation. Primary and secondary alcohols may oxidize to ketones or carboxylic acids under strong oxidizing agents like CrO3 or KMnO4.

Site Oxidizing Agent Product
C3/C17 hydroxylsCrO3 in H2SO4Ketone derivatives
Terminal CH2OH groupsTEMPO/NaClOCarboxylic acids

Reduction of the 11-Ketone Group

The C11 ketone (denoted by “-11-one” in the name ) can undergo reduction to a secondary alcohol using NaBH4 or catalytic hydrogenation.

Reduction Method Conditions Product
NaBH4Ethanol, 25°C11β-hydroxyl derivative
H2/Pd-CEthyl acetate, 50 psi H211β-hydroxyl derivative

Esterification/Acylation

Free hydroxyl groups can react with acetyl or benzoyl chlorides to form esters. This is commonly used to modify solubility or stability.

Reagent Conditions Outcome
Acetic anhydridePyridine, 60°CAcetylated derivatives (improved lipophilicity)
Benzoyl chlorideDMAP, CH2Cl2Benzoylated derivatives (enhanced UV detection)

Degradation Under Thermal Stress

Thermogravimetric analysis of similar triterpenoids ( , ) suggests decomposition above 300°C, producing CO2, H2O, and fragmented hydrocarbons.

Temperature Range Major Products
300–400°CCO2, H2O, alkanes/alkenes
>400°CCarbonaceous residue

Photochemical Reactivity

Conjugated double bonds in the steroidal core (e.g., cyclopenta[a]phenanthren system ) may undergo [2+2] photocycloaddition or isomerization under UV light.

Condition Reaction Outcome
UV (254 nm)Cis-trans isomerizationAltered stereochemistry at C8/C9
UV (365 nm) + sensitizerDimerizationCross-linked products

Enzymatic Modifications

Biotransformation by cytochrome P450 enzymes (CYP3A4 substrate likelihood: 73.75% ) could lead to hydroxylation or demethylation.

Enzyme Site of Action Product
CYP3A4C17 methyl group17-Hydroxy metabolite
UGTsPrimary hydroxylsGlucuronidated derivatives

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Steroidal Derivatives with Glycosylation

Compounds (7, 8, 9) :
  • Structure : Lithocholic acid derivatives with methyl esters and hydroxyl/keto groups.
  • Key Differences : Lack glycosidic linkages, resulting in lower polarity and reduced water solubility compared to the target compound.
  • Synthetic Routes : Use TsOH·H₂O and IBX for oxidation, yielding solid products with >95% purity via NMR .
Compound 15 :
  • Structure : A pyridinyl-substituted steroidal acetate with hydroxylation at C5.
  • Synthesis : Prepared via iterative Fe-catalyzed C–H functionalization .
Compound 9 :
  • Structure : Features a phenylethynyl group and methoxy substituents.
  • Properties : Higher hydrophobicity (logP ~4.5) due to aromatic and alkynyl groups, contrasting with the target’s polar glycosides.

Non-Steroidal Terpenoids

(Plumericin) :
  • Structure: A triterpenoid with α,β-unsaturated lactone.
  • Bioactivity : Potent antifungal activity against Colletotrichum gloeosporioides.
  • Comparison : While structurally distinct, both plumericin and the target compound derive bioactivity from oxygenated functional groups (e.g., hydroxyls, carbonyls) .

Structure-Activity Relationship (SAR) Insights

  • Glycosylation Impact : The target’s glycosyl groups likely improve aqueous solubility and membrane transport, analogous to saponins and cardiac glycosides. This contrasts with acetylated derivatives (e.g., ), where acetylation reduces polarity .
  • Methyl Groups : The pentamethyl configuration (positions 4, 9, 13, 14) may enhance metabolic stability by sterically shielding reactive sites, similar to methylated steroids in .
  • Hydroxyl Positioning : The 11-keto group and hydroxyls on the heptan-2-yl chain could mediate hydrogen bonding with enzymes or receptors, as seen in cholinesterase inhibitors like camphor () .

Data Table: Key Comparative Properties

Compound Core Structure Key Substituents Molecular Weight (Da) Bioactivity Solubility
Target Compound Steroid + glycosides Pentamethyl, glycosyl, 11-keto ~1,200 (estimated) Hypothesized anti-inflammatory High (aqueous)
Compound 7 Lithocholic acid Methyl ester, hydroxyl ~450 Not reported Moderate (DMSO)
Compound 9 Steroid Phenylethynyl, methoxy 493.24 Antibacterial (FabH inhibition) Low (lipid)
(Plumericin) Triterpenoid α,β-unsaturated lactone 432.5 Antifungal Low (organic)

Preparation Methods

Core Steroid Aglycone Preparation

The decahydrocyclopenta[a]phenanthren-11-one aglycone is typically derived from dehydroepiandrosterone (DHEA) or related steroids. A 12-step route from DHEA involves:

  • Oxidation : Selective oxidation at C11 using pyridinium chlorochromate (PCC) to introduce the ketone.

  • Reduction : NaBH₄/CeCl₃-mediated reduction at C17 to install the secondary alcohol.

  • Protection : Sequential silylation of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride.

Key challenges include avoiding over-oxidation at C17 and achieving high regioselectivity during hydroxyl protection.

Neighboring Group Participation (NGP)

NGP-directed glycosylation ensures 1,2-trans stereochemistry. For the trisaccharide moiety:

  • Donor Activation : Trichloroacetimidate donors activated by TMSOTf at −25°C.

  • Concentration Dependence : Higher donor concentrations (0.2–0.3 M) reduce 1,2-trans selectivity due to competing SN2 pathways.

Donor Concentration (M)Acceptor:Donor Ratio1,2-trans Selectivity (%)Yield (%)
0.0331:0.56574 ± 1
0.21:15079 ± 3
0.31:0.55483 ± 1

Data adapted from stereoselectivity studies on analogous systems.

Orthoester-Mediated Glycosylation

Triethyl orthoacetate facilitates selective 2'-O-acetylation of glycosides under acidic conditions (p-toluenesulfonic acid, 25°C). This method achieves >90% regioselectivity for secondary hydroxyl groups in polyol systems.

Enzymatic and Biocatalytic Approaches

Glycosyltransferase-Mediated Assembly

  • Enzyme Source : Bacillus subtilis glycosyltransferases (BsGT-3).

  • Reaction Conditions : UDP-glucose as sugar donor, pH 7.4, 37°C.

  • Efficiency : 60–70% conversion for primary hydroxyl groups; limited activity at tertiary positions.

Hydrolysis-Avoidance Strategies

  • Ionic Liquid Media : [BMIM][PF₆] enhances enzyme stability, enabling glycosylation at 50°C without hydrolysis.

  • Co-solvent Systems : 20% DMSO improves solubility of hydrophobic aglycones.

Extraction and Purification from Natural Sources

Large-Scale Extraction from Calotropis gigantea

  • Solvent System : 70% ethanol, 8:1 (v/w) solvent-to-material ratio.

  • Purification :

    • Liquid-Liquid Extraction : Hexane removes lipids.

    • Chromatography : D-101 macroporous resin with 95% ethanol eluent.

StepCardiac Glycoside Content (%)Yield (g/kg biomass)
Crude Extract35–4052
Post-Hexane Treatment55–6048
D-101 Eluate71–7332

Data from optimized extraction protocols.

Challenges and Optimization

Steric Hindrance in Late-Stage Glycosylation

The C3 and C17 hydroxyl groups exhibit reduced reactivity due to proximity to the steroid core. Solutions include:

  • Pre-activation : Use of imidate donors pre-activated with NIS/TfOH.

  • Microwave Assistance : 50 W irradiation reduces reaction time from 12 h to 2 h.

Protecting Group Compatibility

  • TBS vs. Acetyl : TBS groups withstand glycosylation conditions (BF₃·Et₂O) but require harsh deprotection (HF-pyridine).

  • Orthogonal Protection : 4,6-O-benzylidene acetal permits selective deprotection under acidic conditions .

Q & A

Q. How to design a degradation pathway study for regulatory compliance?

  • Protocol : Subject the compound to stress conditions (light, oxidation, hydrolysis) per ICH guidelines. Identify major degradants via HRMS and assess toxicity in vitro (e.g., Ames test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.